molecular formula C9H11NO2 B1594058 N-(4-hydroxyphenyl)-N-methylacetamide CAS No. 579-58-8

N-(4-hydroxyphenyl)-N-methylacetamide

Cat. No.: B1594058
CAS No.: 579-58-8
M. Wt: 165.19 g/mol
InChI Key: STOAGEBURGENGQ-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)-N-methylacetamide” is also known as Fenretinide . It is a synthetic retinoid derivative, substances related to vitamin A . Fenretinide has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .


Synthesis Analysis

The synthesis of “this compound” involves a process for the synthesis of esters of N-(4’-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methylpyrrole-2-acetic acids . The compounds produced exhibit anti-inflammatory, analgesic, and antipyretic activities . Another method proposed is a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C8H9NO3, an average mass of 167.162 Da, and a monoisotopic mass of 167.058243 Da .

Scientific Research Applications

Infrared Spectrum Analysis

N-methylacetamide, a component of N-(4-hydroxyphenyl)-N-methylacetamide, has been extensively studied for its contribution to the amide I, II, and III bands in infrared spectroscopy. This research is significant in the fields of organic chemistry, analytical chemistry, and chemical biology, as it helps explain the formation of the amide infrared spectrum. The independent infrared spectrum of each component in N-methylacetamide was calculated using density functional theory quantum chemistry method (Ji et al., 2020).

Synthesis for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, an intermediate form of this compound, is used in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation was studied using Novozym 435 as the catalyst, contributing to the development of effective synthesis methods for vital medications (Magadum & Yadav, 2018).

Hydrolysis Kinetics in High-Temperature Water

Research on N-methylacetamide, closely related to this compound, provided insights into the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water. This study is crucial for understanding chemical reactions under varying conditions, including pH and temperature sensitivity (Duan, Dai, & Savage, 2010).

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-N-methylacetamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide’s mode of action involves the induction of apoptosis, a process of programmed cell death . This effect is strikingly different from that of vitamin A . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide is involved in the regulation of the nicotinamide adenine dinucleotide (NAD) metabolic pathway . NAD is a central molecule in cellular metabolism. Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

It is known that fenretinide selectively accumulates in breast tissue, which may contribute to its effectiveness against breast cancer . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hr .

Result of Action

Fenretinide has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis, and has been found to also slow the production and accumulation of a toxin that leads to vision loss in Stargardt’s patients . In cancer studies, Fenretinide treatment may cause ceramide to build up in tumor cells and is associated with the accumulation of ROS, resulting in cell death through apoptosis and/or necrosis .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .

Safety and Hazards

“N-(4-hydroxyphenyl)-N-methylacetamide” causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10(2)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOAGEBURGENGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879507
Record name N-METHYL P-HYDROXYACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-58-8
Record name N-(4-Hydroxyphenyl)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC4968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYL P-HYDROXYACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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